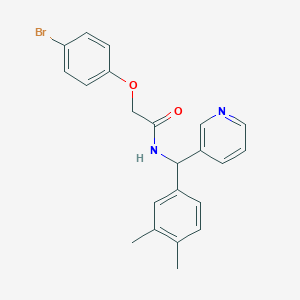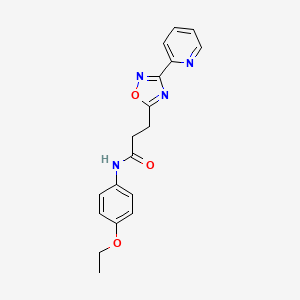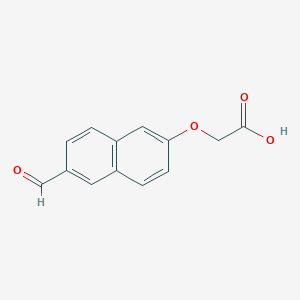![molecular formula C17H19ClN2O3S B7697336 N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as CCMS, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide exerts its pharmacological effects by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting COX-2, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in the body. It has been found to decrease the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the production of nitric oxide (NO), a molecule that is involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a well-defined mechanism of action, which makes it an ideal tool for studying the inflammatory response. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety and toxicity profile have not been fully established. Additionally, this compound has a short half-life, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is its potential use as a therapeutic agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is its use as a tool for studying the inflammatory response. Further research is needed to fully understand the safety and toxicity profile of this compound and to determine its optimal dosage and administration route. Additionally, more research is needed to explore the potential of this compound in other areas, such as cancer therapy and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves the reaction between N-methyl-4-chlorobenzenesulfonamide and N-(4-chlorobenzyl) acetamide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-13-6-4-5-7-16(13)19-17(21)12-20(2)24(22,23)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIGWPMMHFXNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



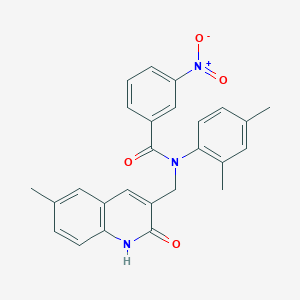


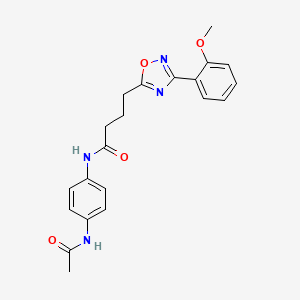
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
